2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
4-chloro-2-phenylmethoxy-1-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEXEDOZZGBWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Substitution Using Sodium Benzyloxide
The most widely documented method involves reacting 2-chloro-4-(trifluoromethyl)benzene with sodium benzyloxide in benzyl alcohol under reflux or autoclave conditions.
Procedure :
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Reagent Preparation : Sodium benzyloxide is generated in situ by dissolving sodium metal in benzyl alcohol.
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Reaction Setup : Combine 2-chloro-4-(trifluoromethyl)benzene (1 mol) with sodium benzyloxide (3 mol) in benzyl alcohol (650 mL).
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Heating : Heat the mixture to 160–180°C in a sealed autoclave for 5–8 hours with mechanical agitation.
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Workup : Neutralize excess base with dilute HCl, extract the organic layer with chloroform, dry over CaSO₄, and purify via vacuum distillation.
Yield : 48–76% (dependent on reaction time and chlorine positioning).
Sequential Halogenation and Alkoxylation
For substrates lacking pre-existing halogen atoms, a multi-step approach is employed:
Step 1: Chlorination of Trifluoromethylbenzene
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Substrate : 1-(Trifluoromethyl)benzene.
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Conditions : Liquid-phase chlorination at 40–50°C using FeCl₃ as a catalyst.
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Product : 2,4-Dichloro-1-(trifluoromethyl)benzene.
Step 2: Selective Substitution
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Reagents : Sodium benzyloxide in dioxane.
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Conditions : Reflux at 120°C for 12 hours to substitute the 2-chloro group selectively, leaving the 4-chloro intact.
Yield : 52% after rectification.
Optimization of Reaction Parameters
Temperature and Pressure Effects
Experimental data from autoclave reactions demonstrate that elevated temperatures (160–180°C) under autogenous pressure enhance reaction rates and yields compared to atmospheric reflux (Table 1).
Table 1: Temperature vs. Yield in Autoclave Reactions
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 120 | 12 | 42 |
| 160 | 6 | 65 |
| 180 | 5 | 76 |
Solvent Selection
Benzyl alcohol outperforms dioxane and ethanol due to its dual role as a solvent and participant in stabilizing the transition state (Table 2).
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Benzyl alcohol | 12.3 | 76 |
| Dioxane | 2.2 | 58 |
| Ethanol | 24.3 | 34 |
Regioselectivity and Substituent Effects
The trifluoromethyl group’s strong electron-withdrawing nature directs substitution to the ortho and para positions. However, steric hindrance and competing electronic effects influence final product distribution:
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2-Chloro vs. 4-Chloro Reactivity : 4-Chloro isomers react faster due to reduced steric hindrance.
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Benzyloxy Group Stability : Hydrolysis to phenol derivatives is minimized by maintaining anhydrous conditions.
Purification and Characterization
Post-reaction workup involves:
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Acid-Base Extraction : Neutralization of unreacted sodium benzyloxide with HCl.
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Solvent Extraction : Chloroform efficiently partitions the product from aqueous layers.
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Distillation : Vacuum rectification (30–40 mmHg) isolates the product at 86–88°C.
Characterization Data :
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¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 7.25 (d, 1H, Ar-H), 7.10 (s, 1H, Ar-H).
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MS (EI) : m/z 302 [M]⁺.
Challenges and Mitigation Strategies
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Hydrolysis : Trace water leads to benzyl alcohol formation; rigorous drying of reagents and solvents is critical.
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Isomer Separation : GC-MS or preparative HPLC resolves regioisomeric byproducts.
Industrial-Scale Adaptations
Scaling the reaction requires:
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dechlorinated or defluorinated products.
Scientific Research Applications
2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the benzyloxy and chloro groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: The benzyloxy group at position 2 in the target compound creates distinct electronic effects compared to its positional isomer, 1-(benzyloxy)-4-(trifluoromethyl)benzene. The latter exhibits a single anodic oxidation wave at +1.05 V (pH 3), which shifts with pH, suggesting sensitivity to protonation states . The target compound’s 2-substituted benzyloxy group may alter redox potentials due to steric and electronic differences.
Functional Group Influence: Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-CF₃ benzene) contains a nitro-phenoxy group, enhancing electrophilicity and making it effective as a herbicide . The bromomethyl substituent in 2-(BrCH₂)-4-Cl-1-CF₃ benzene enables reactivity in alkylation or cross-coupling reactions, unlike the stable ether linkage in the target compound .
Simpler Derivatives :
- 1-Chloro-4-(trifluoromethyl)benzene lacks the benzyloxy group, resulting in lower molecular weight and higher volatility. It is widely used as a solvent in fluorous synthesis .
Biological Activity
2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene is an organic compound characterized by a unique combination of functional groups, including a benzyloxy group, a chlorine atom, and a trifluoromethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and reactivity.
The molecular formula of this compound is C₁₄H₁₀ClF₃O. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which may improve its binding affinity to biological targets .
The mechanism of action for compounds like this compound often involves interactions with specific enzymes or receptors. The trifluoromethyl group can influence the compound's reactivity and interaction with various biological pathways. Studies suggest that such compounds may exhibit enzyme inhibition properties, affecting metabolic pathways crucial for cellular functions.
Antimicrobial Activity
Research indicates that this compound has potential antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75–150 µg/mL |
| Escherichia coli | 75–150 µg/mL |
| Pseudomonas aeruginosa | 9.375 µg/mL |
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have shown promising results in preclinical models, highlighting the need for further exploration .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antibacterial activity of several benzenoid compounds, including this compound. Results demonstrated significant inhibition against resistant strains of bacteria, suggesting its potential utility in treating infections caused by multi-drug resistant organisms .
- Anticancer Research : Another investigation focused on synthesizing modified versions of this compound to enhance its anticancer efficacy. The study reported that certain modifications increased the potency against specific cancer cell lines, emphasizing structure-activity relationships (SAR) that could guide future drug design efforts .
Q & A
Q. How are contradictory reactivity data reconciled in substitution reactions?
- Methodological Answer : Discrepancies arise from solvent polarity (e.g., DMF vs. THF) and temperature effects. Kinetic studies (monitored by ¹⁹F NMR) show that polar solvents accelerate NAS at the chloro position (t₁/₂ = 2 hours in DMF vs. 6 hours in THF). Contradictory yield reports (40–85%) are resolved by optimizing stoichiometry (1.5 equivalents of nucleophile) and using phase-transfer catalysts (e.g., TBAB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
